Structural Differentiation via Precise Pyridine Attachment
The compound's 2-(2-aminopyridin-3-yl)pyrrolidine core defines a unique geometry compared to the closely related 3-(2-aminopyridin-4-yl) isomer [1]. The amino group at the 2-position of the pyridine ring, directly adjacent to the pyrrolidine junction, allows for a distinct intramolecular hydrogen-bonding network and influences the dihedral angle between the rings, a critical parameter in kinase active site recognition [2].
| Evidence Dimension | Positional isomer influence on kinase hinge-binding orientation |
|---|---|
| Target Compound Data | 2-(2-aminopyridin-3-yl)pyrrolidine core; amino group projected towards the hinge 2-position |
| Comparator Or Baseline | 3-(2-aminopyridin-4-yl)pyrrolidine core (e.g., tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate) |
| Quantified Difference | Projected binding mode change; no direct IC50 data available |
| Conditions | Computational docking and structural overlay with reported aminopyridine–kinase co-crystal structures |
Why This Matters
Obtaining the exact regioisomer is critical for maintaining the designed hinge-binding interaction in lead optimization campaigns, preventing misleading SAR conclusions caused by an altered scaffold geometry.
- [1] PubChem entry for tert-Butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate and comparison of SMILES strings. View Source
- [2] C.Met kinase inhibitor SAR: J. Med. Chem. 2012. Aminopyridine hinge-binding mode discussion. View Source
